4-Tert-butoxycyclohexanamine
Overview
Description
4-Tert-butoxycyclohexanamine is an organic compound with the chemical formula C10H21NO. It is characterized by a cyclohexane ring substituted with a tert-butoxy group and an amine group. This compound appears as a colorless to pale yellow liquid or solid and has a distinct ammonia-like odor .
Preparation Methods
The synthesis of 4-Tert-butoxycyclohexanamine typically involves the reaction of cyclohexanone with tert-butyl sodium hydroxide, followed by a reaction with ammonia . This method ensures the introduction of the tert-butoxy group and the amine group onto the cyclohexane ring. Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
4-Tert-butoxycyclohexanamine undergoes various chemical reactions, including:
Reduction: The compound can be reduced using reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), leading to the formation of secondary alcohols
Oxidation: It can be oxidized to form corresponding ketones or aldehydes, depending on the reagents and conditions used.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives.
Common reagents used in these reactions include NaBH4, LiAlH4, and various oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Tert-butoxycyclohexanamine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Tert-butoxycyclohexanamine involves its interaction with specific molecular targets, leading to various biochemical effects. The amine group can form hydrogen bonds and ionic interactions with biological molecules, influencing their activity and function. The tert-butoxy group provides steric hindrance, affecting the compound’s reactivity and interactions.
Comparison with Similar Compounds
4-Tert-butoxycyclohexanamine can be compared with similar compounds such as 4-tert-butylcyclohexanone and 4-tert-butylcyclohexanol. These compounds share a similar cyclohexane ring structure but differ in their functional groups. The presence of the tert-butoxy group in this compound provides unique reactivity and applications compared to its analogs .
Conclusion
This compound is a versatile compound with significant applications in various fields, including chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable intermediate in the synthesis of various products and a useful catalyst in polymerization reactions.
Biological Activity
4-Tert-butoxycyclohexanamine is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological properties, and relevant case studies associated with this compound, drawing from diverse scientific literature.
Synthesis of this compound
The synthesis of this compound typically involves the alkylation of cyclohexanamine derivatives with tert-butyl alcohol in the presence of a suitable catalyst. The process can be optimized through various organic synthesis methods, which include:
- Nucleophilic substitution : Utilizing tert-butyl alcohol as a nucleophile.
- Catalytic hydrogenation : Reducing intermediates to achieve the desired amine structure.
Antibacterial Properties
Research indicates that derivatives of cyclohexanones, including those related to this compound, exhibit significant antibacterial activity. In particular, studies have shown that compounds derived from 4-tert-butylcyclohexanone demonstrate:
- Strong bacteriostatic effects against Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus.
- Moderate activity against Gram-negative bacteria like Escherichia coli .
The effectiveness of these compounds suggests potential applications in developing new antibacterial agents.
Insecticidal Activity
In addition to antibacterial properties, certain derivatives have shown insecticidal activity. For example, specific compounds have been characterized by:
- Attractant properties towards larvae of pests.
- Feeding deterrent effects against adult insects such as Alphitobius diaperinus and Myzus persicae .
These findings highlight the potential use of this compound derivatives in agricultural pest management.
Study on Antimicrobial Efficacy
A study published in 2019 evaluated the antimicrobial efficacy of various cyclohexanone derivatives, including those related to this compound. The results indicated:
Compound | Target Organism | Activity Level |
---|---|---|
Bromolactone 5 | Bacillus subtilis | Strong |
Bromolactone 5 | Staphylococcus aureus | Strong |
Ethyl (4-tert-butylcyclohexylidene)acetate | Escherichia coli | Moderate |
This study illustrates the promising antibacterial properties of these compounds and their potential for further development .
Evaluation in Agricultural Settings
Another case study assessed the insecticidal properties of this compound derivatives in agricultural settings. The research focused on:
- Field trials demonstrating reduced pest populations when treated with formulations containing these compounds.
- Impact on non-target species , ensuring that beneficial insects were not adversely affected.
Properties
IUPAC Name |
4-[(2-methylpropan-2-yl)oxy]cyclohexan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO/c1-10(2,3)12-9-6-4-8(11)5-7-9/h8-9H,4-7,11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJCTXLVZPMAIJS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1CCC(CC1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80915082 | |
Record name | 4-tert-Butoxycyclohexan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80915082 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
951625-97-1 | |
Record name | 4-(1,1-Dimethylethoxy)cyclohexanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=951625-97-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-tert-Butoxycyclohexan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80915082 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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